![molecular formula C9H14N2O2 B13107297 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione CAS No. 325953-71-7](/img/structure/B13107297.png)
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused to a pyrazine ring, forming a bicyclic structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyridopyrazines can be done through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts . This method offers an efficient approach to synthesizing a wide range of pyrido[1,2-A]pyrazine-3,6-dione scaffolds under mild reaction conditions.
Analyse Chemischer Reaktionen
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include transition-metal catalysts, such as palladium, and specific solvents like DMSO. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative ring-opening process can lead to the formation of diazenylacrylonitrile derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for designing biologically active molecules. Pyrrolopyrazine derivatives, which include 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make it a valuable compound for drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, studies have shown that pyrrolopyrazine derivatives can inhibit kinase activity, which is crucial for cell signaling and growth . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds share a similar bicyclic structure but may differ in their substituents and biological activities. For example, 5H-pyrrolo[2,3-B]pyrazine derivatives have shown more activity on kinase inhibition compared to pyrrolo[1,2-A]pyrazine derivatives . Other similar compounds include 9-Hydroxy-3-methoxy-6H-pyrido[1,2-A]pyrazin-6-one, which is a natural product isolated from the fruit of a Chinese mangrove .
Eigenschaften
CAS-Nummer |
325953-71-7 |
|---|---|
Molekularformel |
C9H14N2O2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-methyl-3,4,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,6-dione |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-11-7(9(13)10-6)3-2-4-8(11)12/h6-7H,2-5H2,1H3,(H,10,13) |
InChI-Schlüssel |
DXCCZBDYIPNVFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN2C(CCCC2=O)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


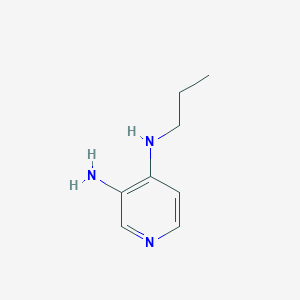
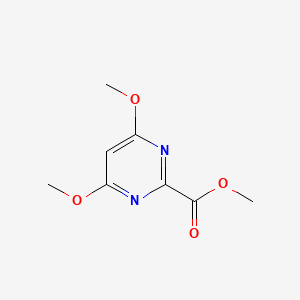

![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)
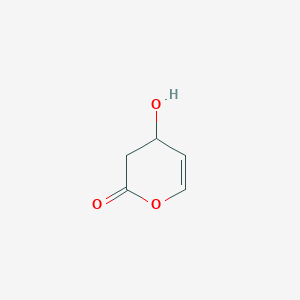

![2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13107250.png)

![4-Methyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one](/img/structure/B13107259.png)
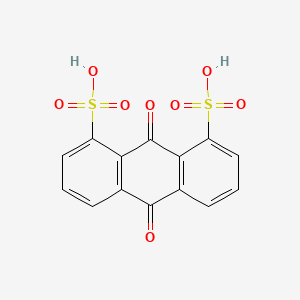
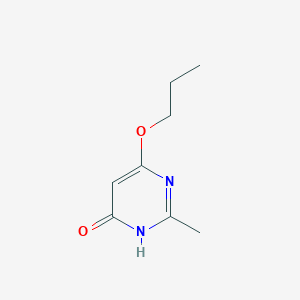

![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)

